3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid
Description
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a thiophen-2-yl substituent at the β-position of the propanoic acid backbone, which distinguishes it from other Fmoc-protected analogs. This compound is widely used in peptide synthesis, particularly in solid-phase methodologies, due to the Fmoc group’s labile nature under basic conditions . Its thiophene moiety introduces unique electronic and steric properties, making it valuable in drug conjugate development and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)12-19(20-10-5-11-28-20)23-22(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVOIGWAZDVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps.
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new peptide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents: Such as piperidine for Fmoc deprotection.
Coupling reagents: Such as DIC and HOBt for peptide bond formation.
Major Products
The major products formed from these reactions include peptides with the desired sequence and modifications, as well as oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of peptide-based materials and bioconjugates
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids or peptides to form new peptide bonds. The thiophene ring may also participate in π-π interactions and other non-covalent interactions, influencing the overall structure and function of the synthesized peptides .
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects : The thiophen-2-yl group is electron-rich due to sulfur’s lone pairs, enhancing π-π stacking interactions compared to fluorophenyl or nitro-substituted analogs (e.g., 3-(2-nitrophenyl) variant in ). This property is advantageous in designing fluorescent probes or charge-transfer complexes.
- Steric Considerations : Substituents like o-tolyl (2-methylphenyl) introduce steric hindrance, reducing reactivity in coupling reactions compared to the planar thiophene ring .
- Biological Activity: Analogs with cyclohexylmethylamino groups (e.g., compounds in ) exhibit bulkier substituents, which improve binding to hydrophobic pockets in viral proteins (e.g., HIV-1 entry inhibitors).
Biological Activity
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid (commonly referred to as Fmoc-Thiophenyl-Amino Acid) is a synthetic compound that incorporates both a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiophene moiety. This compound is significant in medicinal chemistry and biochemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : C22H19NO4S
- Molecular Weight : 393.46 g/mol
- CAS Number : 186320-06-9
The compound's structure includes a thiophene ring, which is known for its electron-rich properties, enhancing its interactions with biological targets.
Anticancer Properties
Research has indicated that compounds containing thiophene derivatives often exhibit anticancer activity. A study demonstrated that Fmoc-Thiophenyl-Amino Acid showed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through assays measuring cell viability and apoptosis markers .
Enzyme Inhibition
The Fmoc group is commonly used in peptide synthesis and has been shown to influence the binding affinity of peptides to various enzymes. Preliminary studies suggest that this compound may act as an inhibitor for certain proteolytic enzymes, which could have implications for diseases characterized by abnormal protease activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of Fmoc-Thiophenyl-Amino Acid is crucial for optimizing its biological activity. The following table summarizes the effects of various modifications on its activity:
| Modification | Effect on Activity |
|---|---|
| Altering the thiophene position | Changes binding affinity to targets |
| Modifying the Fmoc group | Influences solubility and stability |
| Varying the amino acid side chain | Affects cytotoxicity and selectivity |
Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of Fmoc-Thiophenyl-Amino Acid on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM across different cell types. Apoptotic markers such as caspase activation were also measured, confirming the compound's mechanism of inducing programmed cell death .
Study 2: Enzyme Interaction Analysis
In another investigation, researchers explored the interaction of Fmoc-Thiophenyl-Amino Acid with serine proteases. Using surface plasmon resonance (SPR), binding affinities were quantified, revealing a strong interaction with specific proteases implicated in cancer progression. This suggests potential therapeutic applications in targeting cancer-related enzymatic pathways .
Q & A
Q. What are the common synthetic routes for preparing 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid?
- Methodological Answer : The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling with thiophene-containing side chains. For example, analogous Fmoc-protected amino acids are synthesized using reagents like isobutoxycarbonyl chloride (IBC-Cl) and sodium azide (NaN₃) in organic solvents under controlled temperatures (e.g., 0–25°C) to stabilize intermediates . Post-coupling, deprotection is avoided until final stages to preserve the Fmoc group. Yield optimization (e.g., 77% in related compounds) relies on stoichiometric control and purification via flash chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., tR = 2.53 min) and mass spectrometry (MS) are standard for purity and identity confirmation. Electrospray ionization (ESI) MS detects the sodium adduct [M+Na]<sup>+</sup>, while high-resolution MS (HRMS) validates molecular formulas (e.g., 567.2072 m/z for a related Fmoc derivative) . Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry and functional group integration, particularly for thiophene protons and Fmoc aromatic signals .
Q. Why is the Fmoc group preferred in peptide synthesis for this compound?
- Methodological Answer : The Fmoc group provides orthogonal protection for amino groups, allowing selective deprotection under mild basic conditions (e.g., piperidine) without disrupting acid-labile side chains like thiophene. This is critical for solid-phase peptide synthesis (SPPS) workflows, where sequential coupling and deprotection are required .
Advanced Research Questions
Q. How can coupling efficiency be optimized when introducing thiophene-containing side chains?
- Methodological Answer : Coupling efficiency depends on activating agents (e.g., HBTU, HATU) and solvent polarity. For sterically hindered residues like thiophene, dimethylformamide (DMF) or dichloromethane (DCM) improves solubility. Pre-activation of the carboxyl group with 1-hydroxybenzotriazole (HOBt) and monitoring via Kaiser test (ninhydrin) ensures complete reaction . Microwave-assisted synthesis (40–60°C, 10–20 min) can enhance kinetics for challenging couplings .
Q. What strategies resolve data contradictions in stereochemical assignments for this compound?
- Methodological Answer : Discrepancies in stereochemistry (e.g., R vs. S configurations) are resolved using chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy. Comparative analysis with enantiomerically pure standards (e.g., Fmoc-L/D-amino acids) validates configurations. X-ray crystallography may be employed for crystalline derivatives .
Q. How is this compound applied in developing peptide-based therapeutics?
- Methodological Answer : As a building block, it integrates thiophene motifs into bioactive peptides. For example, Fmoc-protected analogs are used in synthesizing antiviral agents targeting HIV-1 entry inhibitors by mimicking natural ligands . Thiophene’s π-stacking properties enhance binding to hydrophobic pockets in proteins, as demonstrated in fluorescent ligand design for chemokine receptors .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scale-up risks racemization, particularly during carboxyl activation. Low-temperature reactions (0–4°C) and minimizing basic conditions reduce epimerization. Continuous flow reactors improve mixing and thermal control, while inline HPLC monitors enantiomeric excess (EE) in real time .
Data Contradiction Analysis
Q. Why do reported yields vary for Fmoc-protected analogs, and how can reproducibility be improved?
- Methodological Answer : Yield discrepancies (e.g., 77% vs. lower values in similar syntheses) arise from differences in coupling reagents, solvent purity, or workup methods. Reproducibility requires strict anhydrous conditions, standardized reagent batches, and purification via preparative HPLC instead of column chromatography for polar byproducts .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
